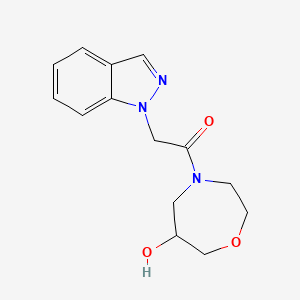

4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds such as 4-(benzyloxy)-1H-indazole involves multi-step reactions starting from basic organic precursors. For example, a synthesis route reported involves hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis, achieving a total yield of 76.3%. The structure of the synthesized compound is characterized by spectroscopic methods including FTIR, 1H NMR, and ESI-MS, indicating the effectiveness of the synthesis procedure (Tang Yan-feng, 2012).

Molecular Structure Analysis

Chemical Reactions and Properties

Rhodium(III)-catalyzed C-H activation and [4+3] annulation reactions are efficient methods for synthesizing oxazepines, a closely related compound class, highlighting the chemical reactivity and potential transformations of such heterocycles. These reactions feature C-C/C-N bond formations, demonstrating the versatility and reactivity of these compounds in synthetic chemistry (Pingping Duan et al., 2014).

Physical Properties Analysis

The physical properties of heterocyclic compounds such as solubility, melting point, and crystal structure are influenced by their molecular arrangement and intermolecular interactions. Studies on similar compounds show that their molecular organization alters in different solvents, affecting their physical properties and behaviors in solution (A. Matwijczuk et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A phosphine-mediated method was developed for constructing 1,4-oxazepines, offering a route to synthetically useful and biologically active heterocycles. This method may be exploited for the preparation of interesting chiral ligands, potentially including compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol under mild conditions (François-Endelmond et al., 2010).

- Research on 4-(benzyloxy)-1H-indazole synthesis provided a five-step reaction route, showcasing the methodological advancements in synthesizing indazole derivatives. This synthesis route might offer insights into more complex structures such as 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol, demonstrating high yield and ease of handling (Yan-feng, 2012).

Biological Activities and Applications

- Novel Schiff bases and their copper(ii) complexes derived from similar heterocyclic structures showed very strong cytotoxic activity against human colon adenocarcinoma cell lines, suggesting potential cancer therapy applications. Such findings highlight the importance of exploring the bioactivity of compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol (Bacher et al., 2019).

- Studies on benzoxazine-fused triazoles as potential diuretic agents also point to the diverse therapeutic potentials of structurally complex heterocycles, underscoring the relevance of investigating compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol in drug discovery (Ravikumar et al., 2012).

Structural and Mechanistic Insights

- The synthesis and structural study of tetrahydroindazolones provided insights into the characterization of indazole derivatives, which are crucial for understanding the chemical behavior and potential applications of compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol. This research could aid in the development of new materials or pharmaceuticals (Claramunt et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(6-hydroxy-1,4-oxazepan-4-yl)-2-indazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-12-8-16(5-6-20-10-12)14(19)9-17-13-4-2-1-3-11(13)7-15-17/h1-4,7,12,18H,5-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKHGIYYCRXAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CN2C3=CC=CC=C3C=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)

![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)